

Technical Guide: Physicochemical Characterization of 1-Phenylpyrimidin-2(1H)-one

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Compound of Interest

Compound Name: 1-Phenylpyrimidin-2(1H)-one

Cat. No.: B100560

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the melting point of **1-Phenylpyrimidin-2(1H)-one**, a key parameter for its identification and purity assessment. Due to the limited availability of experimental data for this specific compound in surveyed literature, this document provides a comprehensive approach, including comparative data for structurally related analogs, detailed experimental protocols for its determination, and relevant synthetic pathways.

Melting Point of 1-Phenylpyrimidin-2(1H)-one and Structural Analogs

An extensive search of scientific databases and chemical literature did not yield a specific, experimentally determined melting point for **1-Phenylpyrimidin-2(1H)-one**. This suggests that the compound may not be widely synthesized or its physicochemical properties are not broadly reported.

However, for research and development purposes, an estimation of the melting point can be inferred from structurally similar compounds. The following table summarizes the melting points of various substituted pyrimidinones and related structures. These compounds provide a comparative framework for predicting the physical state and potential melting range of **1-Phenylpyrimidin-2(1H)-one**.

Compound Name	Structure	Melting Point (°C)
4,6-dimethyl-2(1H)-pyrimidinone	203[1]	
2-(4-(Trifluoromethyl)phenyl)pyrimidine	107-108[2]	
(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one	Not specified	
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one	154-156[3]	

Note: The structural differences, such as the presence and position of substituents, significantly influence the melting point by altering the crystal lattice energy.

Experimental Protocol for Melting Point Determination

The following is a standard operating procedure for determining the melting point of a solid organic compound, such as **1-Phenylpyrimidin-2(1H)-one**, using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range (typically 0.5-2°C) is indicative of a pure compound.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of the compound (must be dry and finely powdered)

- Spatula
- Mortar and pestle (if sample is not a fine powder)
- Long glass tube for packing

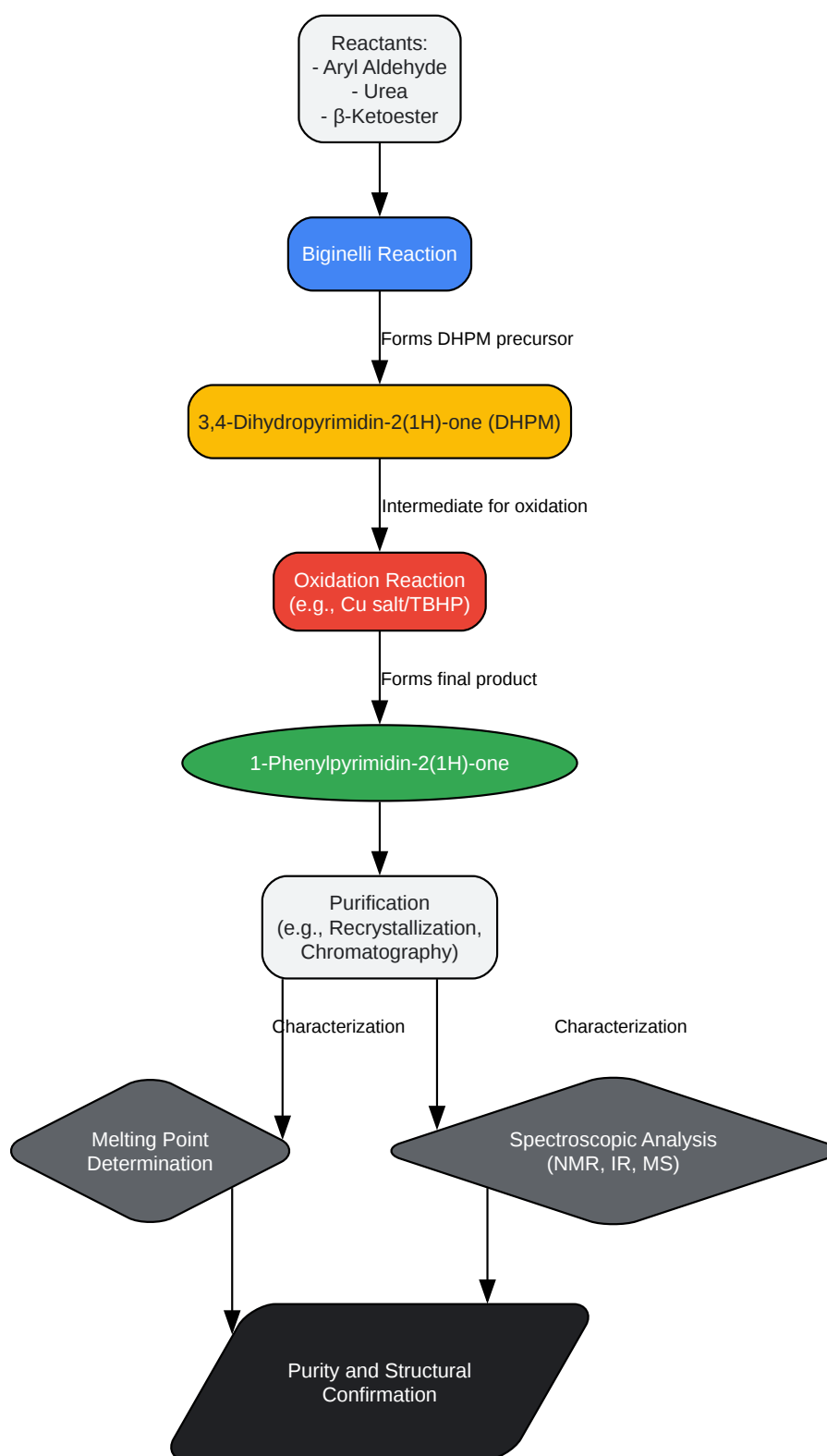
Procedure:

- Sample Preparation:
 - Ensure the sample is completely dry, as residual solvent can depress the melting point and broaden the range.[\[4\]](#)[\[5\]](#)
 - If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[\[4\]](#)
 - Place a small amount of the powdered sample on a clean, dry surface.
- Loading the Capillary Tube:
 - Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.[\[4\]](#)[\[5\]](#)
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[\[4\]](#)[\[5\]](#)
 - To pack the sample tightly, drop the capillary tube through a long, vertical glass tube, allowing it to bounce on the benchtop. Repeat this several times.[\[4\]](#)[\[5\]](#)
 - The final packed sample height should be between 1-2 mm.[\[4\]](#)
- Melting Point Measurement:
 - Rapid (Rough) Determination:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.[\[4\]](#)

- Set a rapid heating rate (e.g., 5-10°C per minute) to quickly find the approximate melting temperature.^{[6][7]}
- Record the temperature at which the sample melts. This provides a preliminary range.
- Accurate Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point.
 - Insert a new, freshly prepared capillary tube with the sample.
 - Set a slow heating rate of approximately 1-2°C per minute.^{[4][7]}
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).^[7]
- Recording Data:
 - Record the melting point as a range, for example, "150.5 - 151.5 °C".
 - If the determination is repeated, always use a fresh sample and capillary tube.^[5]

Synthesis and Logical Workflow

1-Phenylpyrimidin-2(1H)-one is not directly synthesized via the classical Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).^{[8][9][10][11][12]} However, it can be synthesized from a DHPM precursor through an oxidation step. The logical workflow from synthesis to characterization is outlined below.



Workflow for Synthesis and Characterization of 1-Phenylpyrimidin-2(1H)-one

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Caption: Logical workflow from synthesis to characterization.

Synthesis of Dihydropyrimidinone Precursor (Biginelli Reaction)

The Biginelli reaction is a one-pot, three-component synthesis that is widely used to prepare dihydropyrimidinones.^{[8][9][10][11][12]}

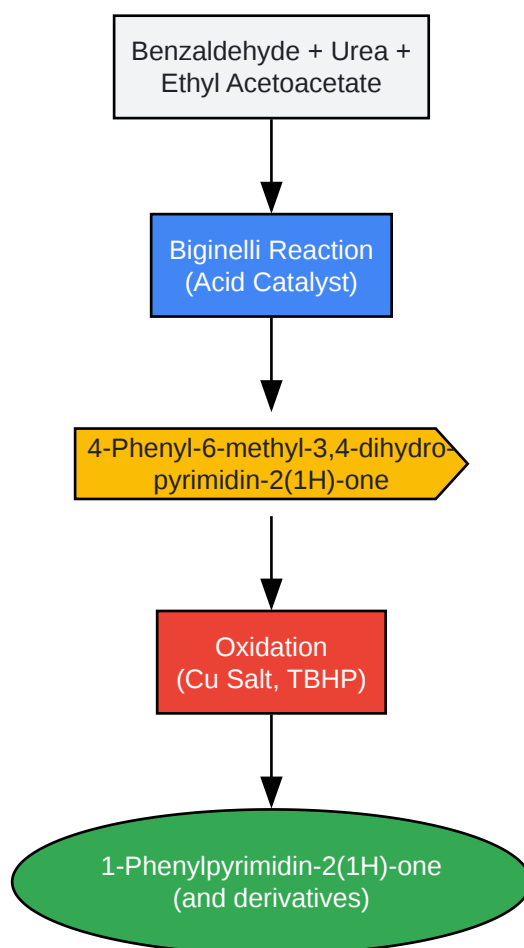
- Reactants: An aryl aldehyde (e.g., benzaldehyde), a β -ketoester (e.g., ethyl acetoacetate), and urea.
- Catalyst: Typically a Brønsted or Lewis acid.
- Process: The reactants are heated in a suitable solvent with the catalyst to yield the 3,4-dihydropyrimidin-2(1H)-one.

Oxidation to 1-Phenylpyrimidin-2(1H)-one

The synthesized dihydropyrimidinone can be oxidized to the corresponding pyrimidinone. Several methods have been developed for this oxidative dehydrogenation.

- Reagents: A common and practical method involves a catalytic amount of a copper salt (e.g., CuCl), a base (e.g., K_2CO_3), and tert-butylhydroperoxide (TBHP) as the terminal oxidant.^{[13][14]}
- Process: The dihydropyrimidinone is treated with the oxidant system in a suitable solvent to yield the final **1-Phenylpyrimidin-2(1H)-one** product.^{[13][14]}

The overall synthetic pathway can be visualized as follows:



Synthetic Pathway to 1-Phenylpyrimidin-2(1H)-one

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